

Application of C30-Ceramide in Creating Artificial Skin Models: Application Notes and Protocols

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Compound of Interest

Compound Name: C30-Ceramide

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Introduction

The skin serves as a critical barrier protecting the body from the external environment. The outermost layer, the stratum corneum (SC), is composed of corneocytes embedded in a lipid matrix, in which ceramides are a crucial component for maintaining barrier integrity. Among the various classes of ceramides, ultra-long-chain ceramides, such as **C30-ceramides** (omega-O-acylceramides), play a pivotal role in forming the highly organized lamellar structures essential for preventing transepidermal water loss (TEWL) and protecting against external insults.[1] Deficiencies in these specific ceramides are linked to various skin disorders characterized by impaired barrier function.

Artificial skin models, particularly 3D full-thickness skin equivalents, have emerged as valuable tools for dermatological research, drug development, and cosmetic testing.[2][3][4][5] These models, comprising both dermal and epidermal layers with differentiated keratinocytes, closely mimic the physiology of native human skin. The incorporation of specific lipids, such as **C30-ceramide**, into these models allows for the investigation of their precise role in barrier formation and function, as well as the development of targeted therapeutic strategies for skin diseases.

These application notes provide detailed protocols for the incorporation of **C30-ceramide** into 3D artificial skin models and for the subsequent analysis of its effects on skin barrier function and keratinocyte differentiation.

Data Presentation

The following tables summarize the expected quantitative outcomes following the application of **C30-Ceramide** to a 3D artificial skin model. These values are representative and may vary based on specific cell lines and experimental conditions.

Table 1: Effect of **C30-Ceramide** on Skin Barrier Function

Treatment Group	Transepidermal Water Loss (TEWL) (g/m ² /h)
Control (Vehicle)	15.2 ± 2.5
5% C30-Ceramide	8.7 ± 1.8
10% C30-Ceramide	5.4 ± 1.2

Table 2: Effect of **C30-Ceramide** on Keratinocyte Differentiation Markers (Relative Gene Expression)

Treatment Group	Involucrin	Loricrin
Control (Vehicle)	1.0 ± 0.2	1.0 ± 0.3
5% C30-Ceramide	2.5 ± 0.5	2.1 ± 0.4
10% C30-Ceramide	4.1 ± 0.7	3.8 ± 0.6

Experimental Protocols

Protocol 1: Construction of a Full-Thickness 3D Human Skin Equivalent

This protocol outlines the generation of a 3D full-thickness skin model, which will serve as the base for the application of **C30-Ceramide**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Human dermal fibroblasts (HDFs)
- Human epidermal keratinocytes (HEKs)
- Fibroblast growth medium (e.g., DMEM with 10% FBS)
- Keratinocyte growth medium (e.g., KGM-2)
- Rat tail collagen type I
- Neutralization solution (e.g., 10x DMEM, 1N NaOH)
- Cell culture inserts (0.4 μm pore size)
- Deep-well plates

Procedure:

- Dermal Equivalent Preparation:
 1. Culture HDFs in fibroblast growth medium.
 2. On the day of casting, trypsinize and count the HDFs.
 3. Prepare a collagen gel mixture on ice by mixing rat tail collagen type I with neutralization solution and HDF suspension to a final concentration of 2.5×10^4 cells/mL.
 4. Pipette 0.5 mL of the collagen-fibroblast mixture into each cell culture insert placed in a deep-well plate.
 5. Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for gel polymerization.
 6. Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days, changing the medium every 2-3 days.
- Epidermal Layer Seeding:

1. Culture HEKs in keratinocyte growth medium.
 2. After the dermal equivalent has contracted and stabilized (5-7 days), remove the medium from the insert.
 3. Seed 1×10^5 HEKs onto the surface of the dermal equivalent in a small volume of keratinocyte growth medium.
 4. Incubate for 2-4 hours to allow for keratinocyte attachment.
 5. Add keratinocyte growth medium to the outside of the insert to the level of the dermal equivalent surface.
- Air-Liquid Interface Culture:
 1. After 24 hours of submerged culture, lift the insert to the air-liquid interface by lowering the medium level outside the insert so that the epidermal surface is exposed to air.
 2. Culture at the air-liquid interface for 10-14 days to allow for full epidermal differentiation and stratification. Change the medium every 2-3 days.

Protocol 2: Topical Application of C30-Ceramide

This protocol describes the preparation and application of a **C30-Ceramide** formulation to the developed 3D skin model.

Materials:

- **C30-Ceramide** (omega-O-acylceramide)
- Vehicle: Chloroform:Methanol (2:1 v/v)
- Phosphate-buffered saline (PBS)
- Micropipette

Procedure:

- Preparation of **C30-Ceramide** Formulation:

1. Dissolve **C30-Ceramide** in the chloroform:methanol vehicle to the desired final concentration (e.g., 5% and 10% w/v).
 2. Vortex thoroughly to ensure complete dissolution.
- Application to the 3D Skin Model:
 1. After 10 days of air-liquid interface culture, gently wash the surface of the 3D skin model with sterile PBS to remove any debris.
 2. Carefully apply a small, defined volume (e.g., 5-10 μ L) of the **C30-Ceramide** formulation or vehicle control evenly onto the surface of the stratum corneum using a micropipette.
 3. Allow the solvent to evaporate in a sterile environment (e.g., a laminar flow hood) for approximately 30-60 minutes.
 4. Return the 3D skin models to the incubator and continue the air-liquid interface culture for an additional 2-4 days to allow for the incorporation of the ceramide into the stratum corneum.

Protocol 3: Evaluation of Skin Barrier Function (Transepidermal Water Loss - TEWL)

This protocol measures the rate of water vapor diffusion across the 3D skin model, providing a quantitative measure of barrier integrity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- TEWL measurement device (e.g., Tewameter®)
- 3D skin models in culture inserts

Procedure:

- Remove the 3D skin models from the incubator and allow them to equilibrate to room temperature and humidity for 15-20 minutes.

- Place the probe of the TEWL measurement device directly on the surface of the stratum corneum.
- Record the TEWL reading once the value has stabilized.
- Take at least three independent measurements per skin model and calculate the average.
- Compare the TEWL values between the control and **C30-Ceramide** treated groups. A lower TEWL value indicates improved barrier function.

Protocol 4: Analysis of Keratinocyte Differentiation Markers

This protocol assesses the impact of **C30-Ceramide** on the expression of key proteins involved in keratinocyte differentiation.[\[11\]](#)[\[12\]](#)

Materials:

- 3D skin models
- RNA extraction kit
- qRT-PCR reagents and primers for Involucrin, Loricrin, and a housekeeping gene (e.g., GAPDH)
- Tissue embedding medium (e.g., OCT)
- Cryostat
- Primary antibodies against Involucrin and Loricrin
- Fluorescently labeled secondary antibodies
- DAPI for nuclear counterstaining
- Fluorescence microscope

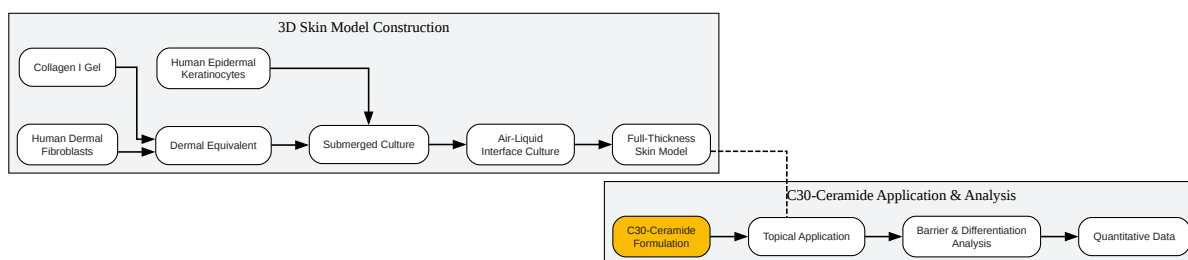
Procedure (qRT-PCR):

- Harvest the epidermal layer from the 3D skin models.
- Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using specific primers for Involucrin, Loricrin, and the housekeeping gene.
- Analyze the relative gene expression levels using the $\Delta\Delta C_t$ method.

Procedure (Immunofluorescence Staining):

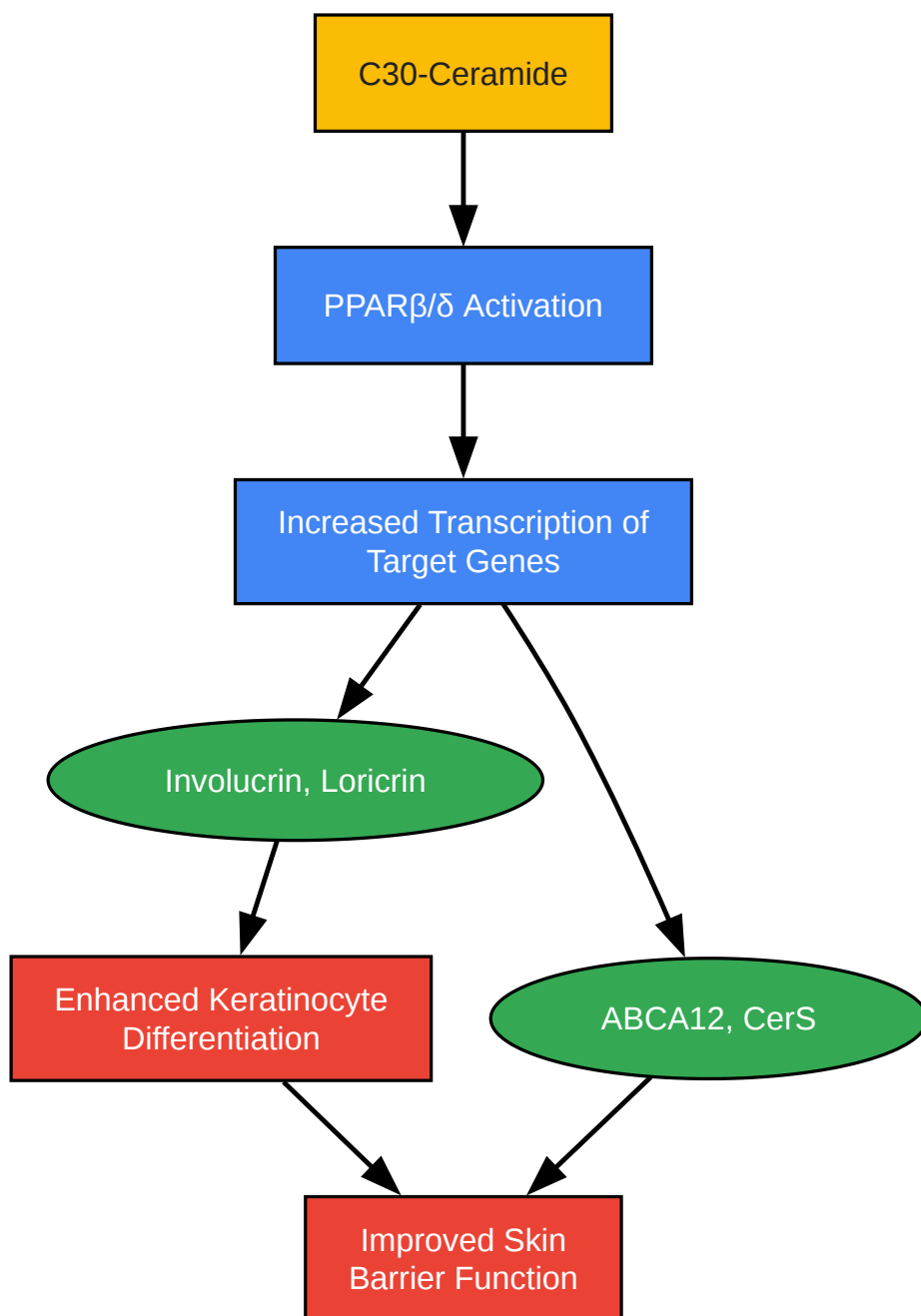
- Embed the 3D skin models in OCT and freeze.
- Cut thin sections (5-10 μm) using a cryostat and mount them on microscope slides.
- Fix the sections and perform immunofluorescence staining using primary antibodies against Involucrin and Loricrin, followed by fluorescently labeled secondary antibodies.
- Counterstain the nuclei with DAPI.
- Visualize the stained sections using a fluorescence microscope and compare the intensity and localization of the differentiation markers between the control and treated groups.

Mandatory Visualizations



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Caption: Experimental workflow for **C30-Ceramide** application on 3D skin models.

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Caption: **C30-Ceramide** signaling pathway in keratinocytes.

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